N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
Description
Properties
IUPAC Name |
N-(cyclopenten-1-yl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-10-15(2)12-17(11-14)22-9-8-20-19(22)24-13-18(23)21(3)16-6-4-5-7-16/h6,8-12H,4-5,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZWJPUJQOJGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)N(C)C3=CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide, with the CAS number 1444585-97-0, is a compound that has garnered interest due to its potential biological activities. Its unique structure, which includes an imidazole ring and a cyclopentene moiety, suggests that it may exhibit various pharmacological properties.
- Molecular Formula : C19H23N3OS
- Molecular Weight : 341.47 g/mol
- Chemical Structure : The compound features a cyclopentene ring connected to an acetamide group and an imidazole derivative with a sulfur atom linking them.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in pharmacology, particularly in the fields of oncology and infectious diseases. The following sections detail specific activities observed in various studies.
Antitumor Activity
Recent studies have indicated that compounds featuring imidazole rings often demonstrate significant antitumor properties. For instance, related imidazole derivatives have shown effectiveness against several tumor cell lines.
Case Study: In Vitro Antitumor Activity
A study assessing the cytotoxic effects of similar imidazole compounds reported IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A2780 (Ovarian) | 10.5 |
| Compound B | HeLa (Cervical) | 15.2 |
| This compound | TBD | TBD |
Antimicrobial Activity
Imidazole derivatives are also known for their antimicrobial properties. For example, some studies have shown that these compounds can inhibit the growth of pathogenic bacteria and fungi.
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various imidazole derivatives:
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Staphylococcus aureus | 18 |
| Compound D | Escherichia coli | 15 |
| This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival.
Proposed Mechanisms:
- Inhibition of Enzyme Activity : The sulfur atom in the compound may facilitate interactions with thiol groups in target proteins.
- Disruption of Cell Membrane Integrity : The hydrophobic nature of the cyclopentene moiety could contribute to membrane disruption in microbial cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Functional Groups
The compound shares core structural motifs with several analogs, including:
- Imidazole-based acetamides (e.g., N-(1-cyanocyclopentyl)-2-{[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, ).
- Triazole-based acetamides (e.g., 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives, ).
Table 1: Structural and Functional Comparison
*Inferred based on structural similarity to analogs; direct data unavailable.
Spectral and Physicochemical Properties
- ¹H NMR signals for methyl groups (δ ~2.3–2.5 ppm) and aromatic protons (δ ~7.2–8.6 ppm) are typical .
- Electron-donating vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
